REACTION_CXSMILES
|
[CH3:1][CH:2]([SH:6])[C:3]([O-:5])=[O:4].[Cl:7][C:8]1[C:9](F)=[C:10]([CH:13]=[CH:14][CH:15]=1)C=O.[CH3:17]N(C)C=O>>[Cl:7][C:8]1[C:9]2[S:6][C:2]([C:3]([O:5][CH3:17])=[O:4])=[CH:1][C:10]=2[CH:13]=[CH:14][CH:15]=1
|
Name
|
methylthioglycolate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])S
|
Name
|
|
Quantity
|
19.57 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=C1SC(=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |